3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide
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Overview
Description
3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted methoxyphenyl group, an amino group, a cyanomethyl group, and a cyclopropylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to yield 5-chloro-2-methoxyphenylamine.
Amidation: The amine is then reacted with cyanomethyl cyclopropanecarboxylate under appropriate conditions to form the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-bromo-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide
- 3-[(5-fluoro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide
Uniqueness
3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The combination of the methoxyphenyl group, cyanomethyl group, and cyclopropylpropanamide moiety also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-N-(cyanomethyl)-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-21-14-5-2-11(16)10-13(14)18-8-6-15(20)19(9-7-17)12-3-4-12/h2,5,10,12,18H,3-4,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZZVJLHUPBPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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